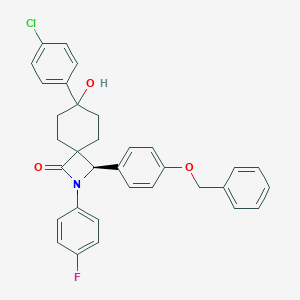

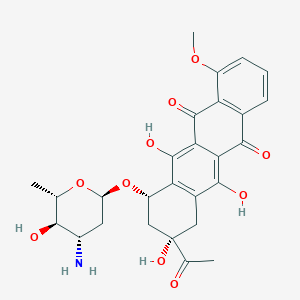

Sch 58053 Benzyl Ether

カタログ番号 B138765

CAS番号:

194367-71-0

分子量: 542 g/mol

InChIキー: FPSNEPSQCDBZPG-WUKUHOFLSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Activation of C–H Bonds

- Photoredox-mediated Coupling : The use of benzylic ethers in the photoredox-mediated coupling with Schiff bases has been shown to effectively activate benzylic C–H bonds. This method, involving a thiol catalyst and an iridium photocatalyst, results in the production of β-amino ether products (Hager & MacMillan, 2014).

Catalytic Enantioselective Synthesis

- Phosphine-Catalyzed Synthesis : Research has demonstrated a method for the enantioselective synthesis of benzylic ethers through phosphine-catalyzed coupling, providing a useful approach for creating bioactive molecules and intermediates in organic chemistry (Ziegler & Fu, 2016).

Oxidative Conversion in Carbohydrate Chemistry

- Oxidation of Benzyl Ether to Benzoyl Ester : In carbohydrate chemistry, benzyl ethers like SCH 58053 are often used as hydroxyl protecting groups. A novel method has been developed for oxidizing benzyl ether to benzoyl ester using a catalytic amount of RuO4 derived from RuCl3 and NaIO4, providing an efficient way to remove the benzyl ether group (Tamura, Koike & Shimadate, 1992).

Organocatalytic Activation of C-H Bonds

- Photoredox Organocatalysis for Arylation : The direct C-H functionalization and arylation of benzyl ethers via photoredox organocatalysis is another significant application. This involves using a thiol catalyst and an iridium photoredox catalyst under household light (Qvortrup, Rankic & MacMillan, 2014).

Protection and Deprotection in Organic Synthesis

- Use as Protective Groups : Benzyl ethers are commonly used as protective groups in organic synthesis due to their stability and ease of removal under specific conditions. New methodologies, such as visible-light-mediated oxidative debenzylation, have been developed to use benzyl ethers as temporary protective groups, expanding the scope of protection strategies (Cavedon et al., 2021).

Miscellaneous Applications

- Pyrolysis Studies : Benzyl ethers like SCH 58053 have been studied in the context of pyrolysis, where they react readily under specific conditions to produce various products, offering insights into coal chemistry and organic synthesis (Schlosberg, Davis & Ashe, 1981).

Safety And Hazards

特性

IUPAC Name |

(1R)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-phenylmethoxyphenyl)-2-azaspiro[3.5]nonan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29ClFNO3/c34-26-10-8-25(9-11-26)33(38)20-18-32(19-21-33)30(36(31(32)37)28-14-12-27(35)13-15-28)24-6-16-29(17-7-24)39-22-23-4-2-1-3-5-23/h1-17,30,38H,18-22H2/t30-,32?,33?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSNEPSQCDBZPG-WUKUHOFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC12C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)(C6=CC=C(C=C6)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC12[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)(C6=CC=C(C=C6)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441290 |

Source

|

| Record name | Sch 58053 Benzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sch 58053 Benzyl Ether | |

CAS RN |

194367-71-0 |

Source

|

| Record name | Sch 58053 Benzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

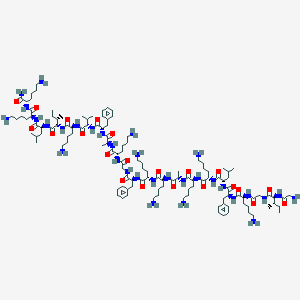

Pexiganan

147664-63-9

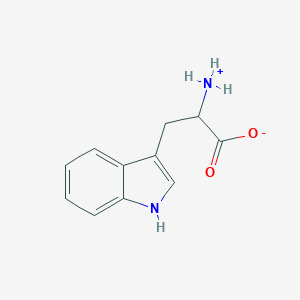

DL-Tryptophan

54-12-6

![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)

![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)

![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)